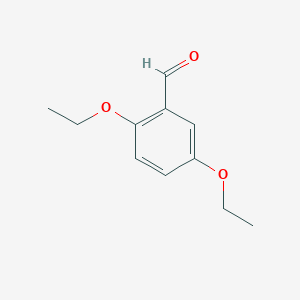

2,5-Diethoxybenzaldehyde

描述

Significance as a Versatile Precursor in Complex Molecular Architecture

The utility of 2,5-Diethoxybenzaldehyde in advanced organic synthesis stems from its role as a versatile precursor for a wide array of complex molecules. smolecule.combloomtechz.com The aldehyde functional group is highly reactive and participates in numerous chemical transformations, while the two ethoxy groups influence the reactivity of the aromatic ring and can be modified if required for a specific synthetic target. smolecule.com This structural combination allows for its use as a starting material in the synthesis of pharmaceuticals, specialty polymers, dyes, and fragrances. bloomtechz.combloomtechz.com

The aldehyde moiety can be readily oxidized to form the corresponding carboxylic acid, 2,5-diethoxybenzoic acid, or reduced to a primary alcohol. smolecule.combloomtechz.com It also undergoes a variety of carbon-carbon bond-forming reactions that are fundamental to building molecular complexity. These include aldol (B89426) condensations to form β-hydroxy aldehydes or α,β-unsaturated compounds, the Wittig reaction to produce alkenes, and Grignard additions to generate secondary alcohols. bloomtechz.com Furthermore, the aldehyde facilitates reductive amination processes to yield secondary or tertiary amines, a crucial transformation in the synthesis of many pharmaceutical compounds. bloomtechz.com

Research has demonstrated its specific application in the synthesis of heterocyclic compounds, such as chromone (B188151) derivatives, which are investigated for their biological activities. smolecule.com The ability of this compound to serve as a scaffold for creating such diverse and functionalized molecules underscores its importance as a key building block in the architecting of intricate chemical structures. smolecule.combloomtechz.com

Key Synthetic Reactions of this compound

| Reaction Type | Description | Product Class | Source |

|---|---|---|---|

| Oxidation | The aldehyde group is oxidized to a carboxylic acid. | Carboxylic Acids (e.g., 2,5-diethoxybenzoic acid) | smolecule.combloomtechz.com |

| Reduction | The aldehyde group is reduced to a primary alcohol. | Primary Alcohols | bloomtechz.com |

| Aldol Condensation | Reacts to form β-hydroxy aldehydes or α,β-unsaturated compounds. | β-Hydroxy Aldehydes, α,β-Unsaturated Compounds | bloomtechz.com |

| Reductive Amination | Forms an imine intermediate which is then reduced. | Secondary or Tertiary Amines | bloomtechz.com |

| Wittig Reaction | Reacts with phosphorus ylides to form alkenes. | Alkenes (e.g., stilbene (B7821643) derivatives) | bloomtechz.com |

| Grignard Addition | Undergoes addition reactions with Grignard reagents. | Secondary Alcohols | bloomtechz.com |

Position within Contemporary Chemical Research Paradigms

In contemporary chemical research, this compound and its derivatives are positioned at the intersection of several key fields, including materials science, catalysis, and medicinal chemistry. smolecule.combloomtechz.com A significant area of modern research involves the design and synthesis of ligands for metal complexes. The structure of this compound can be tailored to create Schiff base ligands that bind to specific metal ions. smolecule.com These resulting metal complexes are investigated for their applications in catalysis and materials science. smolecule.com

Recent synthetic strategies have incorporated dialkoxybenzaldehydes into the synthesis of highly complex macrocycles like porphyrins. For instance, sterically hindered porphyrins have been accessed using the Suzuki–Miyaura cross-coupling reaction to introduce bulky groups after the initial macrocycle formation, a strategy that can overcome steric limitations of traditional methods. acs.org

Furthermore, in line with the growing emphasis on sustainable chemistry, there is increasing interest in using compounds like this compound in green chemistry initiatives. bloomtechz.com Research also extends into nanotechnology, where the compound is being explored for its potential in creating functionalized nanoparticles and nanostructures. bloomtechz.com Its derivatives are also being investigated for the development of novel biomaterials for applications such as tissue engineering. bloomtechz.com

Historical Context of Dialkoxybenzaldehyde Research in Organic Synthesis

The study of this compound is part of the broader historical development of organic synthesis, a field that emerged in the 19th century and rapidly evolved. nih.govopenaccessjournals.comresearchgate.net Aromatic aldehydes and their derivatives have long been recognized as crucial intermediates for the pharmaceutical and fine chemical industries. semanticscholar.orgresearchgate.net The industrial importance of related compounds, such as 2,5-dimethoxybenzaldehyde (B135726), began to grow in the late 19th and throughout the 20th century as the chemical and pharmaceutical sectors expanded. bloomtechz.com

The preparation of dialkoxybenzaldehydes has been a subject of synthetic research for many decades. Early methods focused on two primary routes: the formylation of dialkoxybenzenes and the alkylation of dihydroxybenzaldehydes. semanticscholar.orgresearchgate.netumich.edu Formylation methods, such as the Gattermann reaction, the Vilsmeier-Haack reaction, and reactions using hexamethylenetetramine (HMTA), were developed to introduce an aldehyde group onto an activated aromatic ring. smolecule.comsemanticscholar.orgbloomtechz.com Alkylation, typically using alkyl halides like ethyl iodide or ethyl bromide under basic conditions, provided a route to these compounds from dihydroxy precursors like 2,5-dihydroxybenzaldehyde (B135720). smolecule.comsemanticscholar.orgsemanticscholar.org

Work from the 1940s details the synthesis of 2,5-diethoxyphenylalkanolamines, using 2,5-diethoxy-substituted ketones as precursors, which were themselves prepared via Friedel-Crafts reactions on 1,4-diethoxybenzene (B87031). mdma.ch These historical synthetic efforts laid the groundwork for the availability and application of dialkoxybenzaldehydes, establishing them as versatile and important intermediates in the ever-expanding toolbox of organic chemists. semanticscholar.orgumich.edu

Structure

3D Structure

属性

IUPAC Name |

2,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNJILDLOHTRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392445 | |

| Record name | 2,5-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4686-98-0 | |

| Record name | 2,5-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Diethoxybenzaldehyde

Formylation Approaches for the Benzene (B151609) Ring

Formylation of the aromatic ring of 1,4-diethoxybenzene (B87031) is a direct and common route to 2,5-diethoxybenzaldehyde. This transformation involves the introduction of an aldehyde (-CHO) group onto the electron-rich benzene ring. The success of this approach hinges on the selection of an appropriate formylating agent and reaction conditions to achieve regioselectivity and high yield.

Formylation of 1,4-Diethoxybenzene using Lewis Acids and Formylating Agents

Electrophilic aromatic substitution is the cornerstone of this approach, where a Lewis acid activates a formylating agent to generate a potent electrophile. The Gattermann-Koch and related reactions are classic examples of this methodology. thieme-connect.de The electron-donating nature of the two ethoxy groups on 1,4-diethoxybenzene activates the ring, directing the formylation primarily to the ortho position.

Common Lewis acids such as aluminum trichloride (AlCl₃) or titanium tetrachloride (TiCl₄) are employed to activate formylating agents like dichloromethyl methyl ether or a combination of carbon monoxide and hydrogen chloride. thieme-connect.de The choice of Lewis acid and solvent system is critical to modulate the reactivity and prevent unwanted side reactions.

Table 1: Comparison of Lewis Acid-Mediated Formylation Methods

| Formylating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Dichloromethyl methyl ether | TiCl₄ | Dichloromethane | 0 to RT | Moderate-Good |

Note: Yields are highly dependent on specific reaction conditions and substrate purity.

Application of Hexamethylenetetramine (HMTA) for Formylation

The Duff reaction provides an alternative pathway for the formylation of activated aromatic rings like 1,4-diethoxybenzene using hexamethylenetetramine (HMTA) as the formyl source. wikipedia.orgwikipedia.org This reaction is typically carried out in an acidic medium, such as a mixture of acetic acid and trifluoroacetic acid, which protonates HMTA and facilitates the formation of an electrophilic iminium ion intermediate. sciencemadness.orgwikipedia.org

The reaction proceeds through electrophilic attack of the iminium ion on the benzene ring, followed by a series of steps including an intramolecular redox reaction and subsequent hydrolysis during workup to yield the final aldehyde product. wikipedia.org While the Duff reaction is a viable method, yields can be modest. For instance, the formylation of 1,4-diethoxybenzene using HMTA in a mixture of acetic and trifluoroacetic acid has been reported to yield the product in 34% yield. sciencemadness.org Optimization of the acid catalyst, temperature, and reaction time is crucial for improving the efficiency of this method. nih.gov

Vilsmeier-Haack Formylation Variants and Optimization

The Vilsmeier-Haack reaction is a widely used and versatile method for formylating electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). thieme-connect.dechemistrysteps.com This forms a chloromethyliminium salt, which is the active electrophile. chemistrysteps.com

This electrophile then attacks the activated 1,4-diethoxybenzene ring. The resulting intermediate is subsequently hydrolyzed to furnish this compound. chemistrysteps.com The Vilsmeier-Haack reaction is known for being a mild and efficient formylation technique. ijpcbs.com However, reports indicate that the formylation of 1,4-dimethoxybenzene, a closely related substrate, with the standard DMF/POCl₃ system is ineffective. sciencemadness.org An alternative, using N-methylformanilide and POCl₃, provided a low yield of 16%. sciencemadness.org This suggests that while the Vilsmeier-Haack reaction is a powerful tool, its application to 1,4-diethoxybenzene may require specific variants and careful optimization of the reagent stoichiometry, temperature, and reaction time to achieve satisfactory results.

Lithiation-Formylation Routes

A powerful strategy for achieving regioselective formylation involves directed ortho-metalation, followed by quenching with a formylating agent. thieme-connect.de In this approach, the ethoxy groups in 1,4-diethoxybenzene can direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position. thieme-connect.de

This generates a highly reactive aryllithium intermediate. This intermediate is then treated with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), at low temperatures to introduce the aldehyde functionality. thieme-connect.dethieme-connect.de The reaction must be conducted under strictly anhydrous and inert conditions to prevent the quenching of the organolithium species. researchgate.net This method offers excellent control over regioselectivity and often provides high yields of the desired this compound. thieme-connect.de

Table 2: Key Reagents in Lithiation-Formylation

| Step | Reagent Type | Examples | Purpose |

|---|---|---|---|

| Metalation | Organolithium Base | n-Butyllithium (n-BuLi), s-Butyllithium (s-BuLi) | Regioselective deprotonation of the aromatic ring |

Alkylation Reactions for Diethoxy Moiety Introduction

An alternative synthetic strategy involves starting with a molecule that already contains the benzaldehyde (B42025) framework and subsequently introducing the two ethoxy groups. This is typically achieved through the alkylation of a dihydroxybenzaldehyde precursor.

Alkylation of 2,5-Dihydroxybenzaldehyde (B135720) Derivatives

The Williamson ether synthesis is the classic and most direct method for this transformation. guidechem.com This reaction involves the O-alkylation of 2,5-dihydroxybenzaldehyde with an ethylating agent. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions.

Commonly used ethylating agents include ethyl iodide, ethyl bromide, and diethyl sulfate. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃), depending on the reactivity of the substrate and the chosen solvent. nih.gov Polar aprotic solvents such as acetone or dimethylformamide (DMF) are often employed to facilitate the reaction. nih.gov This method is generally efficient and provides a reliable route to this compound, provided that appropriate reaction conditions are selected to ensure complete dialkylation and minimize side reactions.

Table 3: Conditions for Alkylation of 2,5-Dihydroxybenzaldehyde

| Alkylating Agent | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Ethyl Iodide | K₂CO₃ | Acetone | Reflux |

| Diethyl Sulfate | NaOH | Water/Ethanol (B145695) | 50-70 |

Role of Reaction Conditions and Catalyst Systems in Alkylation Efficiency

The O-alkylation of 2,5-dihydroxybenzaldehyde is a key method for synthesizing this compound. The efficiency of this nucleophilic substitution reaction is highly dependent on the choice of base, solvent, and ethylating agent, as well as the reaction temperature.

Commonly, an inorganic base such as potassium carbonate (K₂CO₃) or a stronger base like cesium bicarbonate (CsHCO₃) is used to deprotonate the hydroxyl groups of the benzaldehyde precursor, forming more nucleophilic phenoxide ions. The selection of the base is critical; for instance, CsHCO₃ has been shown to offer favorable basicity for selective mono-alkylation on similar dihydroxy-aromatic compounds, minimizing the formation of undesired by-products. nih.gov

The choice of solvent also plays a pivotal role. Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or acetone are frequently employed as they can solvate the cation of the base while not interfering with the nucleophilic phenoxide. nih.gov Research on the alkylation of 2,4-dihydroxybenzaldehyde highlights that acetonitrile can lead to increased selectivity compared to acetone, reducing the amount of bis-alkylation side products. google.com

Table 1: Influence of Reaction Parameters on Alkylation of Dihydroxybenzaldehydes

| Parameter | Condition | Effect on Efficiency and Selectivity | Source(s) |

|---|---|---|---|

| Base | K₂CO₃, CsHCO₃ | Stronger bases increase deprotonation; CsHCO₃ can improve regioselectivity. | nih.gov |

| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents are preferred. Acetonitrile can enhance selectivity. | nih.govgoogle.com |

| Temperature | 60-80°C | Increases reaction rate, but prolonged heating may decrease yield. | nih.govdigitellinc.com |

| Catalyst | Potassium Iodide (KI) | Can be essential for activating less reactive alkyl halides. | google.com |

Advanced Synthetic Protocols and Yield Optimization Studies

To improve the efficiency, yield, and environmental footprint of this compound synthesis, advanced protocols including microwave-assisted techniques and novel catalytic routes are being explored.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes. ajrconline.orgresearchgate.net This technique has been successfully applied to various reactions relevant to benzaldehyde synthesis, such as condensation and alkylation reactions. mtak.hu

In the context of O-alkylation, microwave irradiation can dramatically shorten the synthesis time for related compounds. For example, the synthesis of ethenzamide via O-alkylation was reduced from 15 minutes under conventional heating to just 90 seconds using microwaves, with an improved yield from 79% to 92%. mdpi.com This suggests that the alkylation of 2,5-dihydroxybenzaldehyde could be similarly enhanced. The benefits of MAOS include not only speed but also often lead to higher product yields and purer products, which simplifies downstream processing. researchgate.net Furthermore, microwave-assisted synthesis can be performed under solvent-free conditions, contributing to the green credentials of the process. researchgate.net

Catalytic Synthesis Routes

Catalytic methods, particularly for the formylation of 1,4-diethoxybenzene, offer an alternative and direct route to this compound. Formylation reactions introduce the aldehyde group onto the aromatic ring and are often catalyzed by Lewis acids or other activating agents.

The Vilsmeier-Haack reaction is a widely used method for formylating activated aromatic rings. thieme-connect.de This reaction employs a Vilsmeier reagent, typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃). The highly electrophilic iminium salt generated in situ then attacks the electron-rich 1,4-diethoxybenzene ring to yield the desired aldehyde after hydrolysis. thieme-connect.de

Another approach involves Friedel-Crafts type formylations. While formic acid derivatives are often unstable, various methods have been developed to generate a formylating agent in situ. thieme-connect.de For instance, regioselective formylation of substituted benzenes can be achieved through directed ortho-metalation using organolithium reagents like n-BuLi followed by quenching with a formylating agent like DMF. semanticscholar.org This method provides high regioselectivity, which is crucial when synthesizing specifically substituted benzaldehydes. researchgate.net Palladium-catalyzed formylation of aryl halides has also been developed, using sources like carbon dioxide or formic acid, which offers mild reaction conditions and good functional group tolerance. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Solvent-Free or Environmentally Benign Solvent Systems

A major source of waste in chemical synthesis comes from organic solvents. nih.gov Therefore, developing solvent-free reaction conditions is a primary goal of green chemistry. Microwave-assisted synthesis, as mentioned, often allows for reactions to be conducted without a solvent. researchgate.net For instance, a greener Mannich reaction, which involves aldehydes, has been successfully implemented under solvent-free conditions at room temperature. rsc.org

For O-alkylation reactions, solvent-free approaches have been shown to be effective. The O-alkylation of salicylamide was achieved in 15 minutes at 80°C without any solvent, demonstrating the feasibility of this approach for related syntheses. mdpi.com When a solvent is necessary, the focus shifts to environmentally benign options like water or ethanol. nih.gov Water is an ideal green solvent due to its non-toxic and non-flammable nature. Research has shown that high yields in O-alkylation can be achieved using phase-transfer catalysis in water, often facilitated by microwave or ultrasound. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgjk-sci.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferred over substitution or elimination reactions which inherently generate by-products. jocpr.com

The Williamson ether synthesis, while widely used, has a moderate atom economy because it produces a salt by-product (e.g., KBr or KI). The theoretical atom economy can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 2,5-dihydroxybenzaldehyde and ethyl bromide with K₂CO₃ as the base, by-products include KBr and KHCO₃. In contrast, catalytic reactions that involve additions or isomerizations can approach 100% atom economy. jk-sci.comjocpr.com

Table 2: Comparison of Synthetic Routes by Green Chemistry Metrics

| Synthetic Route | Reaction Type | Potential By-products | Atom Economy Consideration | Green Aspects |

|---|---|---|---|---|

| Alkylation of Dihydroxybenzaldehyde | Substitution (Sₙ2) | Inorganic salts (e.g., KBr, KI), KHCO₃ | Moderate; inherently produces salt waste. | Can be improved with benign solvents, microwave assistance. |

| Formylation of Diethoxybenzene | Electrophilic Aromatic Substitution | Depends on method (e.g., Vilsmeier-Haack generates phosphate and amine salts) | Varies; can be low depending on the stoichiometric activating agents used. | Catalytic versions can improve efficiency and reduce waste. |

Chemical Transformations and Mechanistic Investigations of 2,5 Diethoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is the most reactive site in the 2,5-diethoxybenzaldehyde molecule, readily undergoing oxidation, reduction, and condensation reactions.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,5-diethoxybenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Commonly used oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com

The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the initial formation of a hydrate (B1144303) upon reaction with water, which is then oxidized. The process effectively involves the addition of an oxygen atom to the aldehyde group.

Table 1: Oxidative Transformation of this compound

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 2,5-Diethoxybenzoic Acid |

| Chromium Trioxide (CrO₃) | 2,5-Diethoxybenzoic Acid |

Reductive Transformations to Benzyl (B1604629) Alcohols

Conversely, the aldehyde group can be reduced to a primary alcohol, yielding 2,5-diethoxybenzyl alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for this purpose. smolecule.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with a wider range of functional groups. Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups if present.

The mechanism of reduction by these hydride reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent, to give the benzyl alcohol.

Table 2: Reductive Transformation of this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 2,5-Diethoxybenzyl Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 2,5-Diethoxybenzyl Alcohol |

Condensation Reactions, including Knoevenagel and Schiff Base Formation

The aldehyde functionality of this compound serves as an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt. The initial product is an aldol-type adduct, which then undergoes dehydration to form a stable α,β-unsaturated product. While specific studies detailing the Knoevenagel condensation of this compound are not abundant in the readily available literature, the general reactivity of aromatic aldehydes suggests that it would readily participate in such reactions.

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. This reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The formation of Schiff bases from the related 2,5-dimethoxybenzaldehyde (B135726) has been reported, indicating that this compound would behave similarly. researchgate.net These reactions are often catalyzed by an acid or a base and are typically reversible.

Pericyclic and Multicomponent Reactions Involving the Aldehyde

The aldehyde group of this compound can also participate in more complex transformations such as pericyclic and multicomponent reactions, which allow for the rapid construction of complex molecular architectures.

Pericyclic Reactions: While direct participation of the benzaldehyde (B42025) C=O bond in common pericyclic reactions like the Diels-Alder reaction as a dienophile is not typical under thermal conditions, derivatives of this compound could potentially be designed to undergo such transformations. For instance, the formation of a conjugated diene system incorporating the aromatic ring could lead to intramolecular Diels-Alder reactions. However, specific examples involving this compound in pericyclic reactions are not well-documented in the literature.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product that contains the essential parts of all the starting materials. Aldehydes are common components in many named MCRs. Although specific examples utilizing this compound are not readily found, its structural similarity to other aromatic aldehydes suggests its potential utility in reactions such as the Ugi, Biginelli, or Hantzsch reactions. These reactions offer efficient pathways to synthesize diverse libraries of complex molecules.

Transformations Involving Aromatic Ether Moieties

The ethoxy groups on the aromatic ring are generally less reactive than the aldehyde group. However, under specific conditions, they can undergo transformations.

Nucleophilic Substitutions and Derivatization at Ethoxy Positions

The ether linkages in this compound are generally stable. Nucleophilic aromatic substitution (SNAr) on the aromatic ring to displace the ethoxy groups would require harsh conditions and the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. Therefore, direct nucleophilic substitution at the ethoxy positions is not a common transformation. However, it is generally stated that the ethoxy groups can be modified or substituted with other nucleophiles, such as amines or thiols, under suitable conditions, though specific examples and the nature of these "suitable conditions" for this compound are not detailed in the available literature. smolecule.com

Cleavage of Ether Bonds for Hydroxyl Group Regeneration

The ethoxy groups of this compound, while generally stable, can be cleaved to regenerate the corresponding hydroxyl groups, yielding 2,5-dihydroxybenzaldehyde (B135720). This transformation is a crucial step in synthetic pathways where the hydroxyl groups need to be temporarily protected. The cleavage of aryl ethers is a well-established process in organic chemistry, typically requiring strong reagents to break the robust aryl C-O bond.

Common methods for the cleavage of aryl ethers, applicable to this compound, include the use of strong proton acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃). The reaction with hydrogen halides proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated, followed by the attack of the halide ion on the ethyl group (an Sₙ2 reaction) or, under harsher conditions, on the aromatic ring.

Boron tribromide is a particularly effective reagent for cleaving aryl ethers under milder conditions compared to hydrohalic acids. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the intramolecular transfer of a bromide ion to the ethyl group, leading to the cleavage of the C-O bond. A subsequent hydrolysis step then liberates the free hydroxyl groups. The efficiency of these methods allows for the selective deprotection of the ethoxy groups, providing access to the versatile 2,5-dihydroxybenzaldehyde intermediate for further functionalization.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating ethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Conversely, the aldehyde group is a deactivating group and directs incoming electrophiles to the meta position. The interplay of these directing effects determines the regioselectivity of substitution reactions.

The two ethoxy groups at positions 2 and 5 strongly activate positions 3, 4, and 6. The aldehyde at position 1 deactivates the ring and directs incoming groups to positions 3 and 5. Therefore, the positions most susceptible to electrophilic attack are C4 and C6, which are ortho and para to the activating ethoxy groups. Position 3 is ortho to the C2-ethoxy group and meta to the aldehyde, while position 6 is ortho to the C5-ethoxy group. The outcome of a specific reaction often depends on the nature of the electrophile and the reaction conditions.

Halogenation Reactions and Regioselectivity

Halogenation of this compound, such as bromination or chlorination, proceeds readily due to the activated nature of the aromatic ring. The regioselectivity is governed by the combined electronic effects of the substituents. Research on the closely related compound, 2,5-dimethoxybenzaldehyde, provides significant insight into these reactions, as the electronic properties of methoxy (B1213986) and ethoxy groups are very similar.

During bromination, the electrophile (Br⁺) preferentially attacks the positions most activated by the alkoxy groups. bloomtechz.com The primary product formed is typically the 4-bromo derivative, where substitution occurs para to the C1-aldehyde and ortho to the C5-ethoxy group. bloomtechz.com However, a mixture of products is often obtained. For instance, the bromination of 2,5-dimethoxybenzaldehyde in acetic acid typically yields the 4-bromo isomer as the major product, but can be accompanied by the 3-bromo and 6-bromo isomers. mdma.ch The ratio of these isomers can be influenced by the reaction conditions, such as solvent and temperature. mdma.chchemicalbook.com

Selective chlorination can also be achieved. For example, the formylation of 1,4-diethoxybenzene (B87031) can be followed by chlorination to introduce a chlorine atom onto the ring. smolecule.com The precise position of chlorination would similarly be influenced by the directing effects of the ethoxy and aldehyde groups.

Nitration and Sulfonation Studies

Nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). bloomtechz.com Similar to halogenation, the directing effects of the substituents control the position of nitration. For the analogous 2,5-dimethoxybenzaldehyde, nitration predominantly yields a mixture of the 4-nitro and 6-nitro isomers. msu.edu The strong electron-donating character of the alkoxy groups directs the incoming nitro group to these positions. The ratio of the isomers can be dependent on the specific reaction conditions. bloomtechz.commsu.edu

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄). jmaterenvironsci.com The electrophile in this reaction is sulfur trioxide (SO₃). The sulfonation of this compound is expected to occur at the activated C4 or C6 positions. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute aqueous acid, a property that is useful in synthetic strategies where a blocking group is required. jmaterenvironsci.com

Mechanistic Elucidation of Key Reaction Pathways

Investigation of Reaction Intermediates and Transition States

The mechanism for electrophilic aromatic substitution reactions of this compound proceeds through a common pathway involving a cationic intermediate known as an arenium ion, or sigma (σ) complex. researchgate.net This mechanism occurs in two main steps.

Formation of the Arenium Ion : In the first, and typically rate-determining, step, the electrophile attacks the π-electron system of the aromatic ring, forming a covalent bond with one of the carbon atoms. This disrupts the aromaticity of the ring and generates a resonance-stabilized carbocation intermediate. The stability of this arenium ion is crucial in determining the reaction's regioselectivity. For this compound, attack at the C4 or C6 positions leads to arenium ions where the positive charge can be delocalized onto the oxygen atoms of the ethoxy groups, providing significant resonance stabilization. This explains the preference for substitution at these sites.

Deprotonation and Aromaticity Restoration : The second step is a fast deprotonation from the carbon atom bearing the new electrophile. A base in the reaction mixture removes a proton, and the electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final substituted product.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to model these reaction pathways. Such studies can calculate the energies of the transition states and intermediates, providing a deeper understanding of the factors that control reaction rates and selectivity. For example, the energy barrier for the formation of different isomeric arenium ions can be calculated to predict the major product.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of electrophilic aromatic substitution on this compound are largely governed by the energy of the transition state leading to the arenium ion intermediate. Since the formation of this intermediate is the rate-determining step, factors that stabilize the transition state will increase the reaction rate. The electron-donating ethoxy groups lower the activation energy for this step by stabilizing the developing positive charge, which is why this compound is much more reactive than unsubstituted benzaldehyde.

The thermodynamic aspect of these reactions relates to the relative stability of the final products. In many cases, the distribution of products is under kinetic control, meaning the product that is formed fastest (via the lowest activation energy pathway) will predominate. However, if the reaction is reversible, as sulfonation is, the product distribution may be dictated by thermodynamic stability, where the most stable isomer becomes the major product over time.

Kinetic studies can involve monitoring the concentration of reactants and products over time to determine rate constants. Thermodynamic data, such as the standard molar energies and Gibbs free energies of reaction, can be obtained through experimental calorimetry or estimated using computational chemistry methods. These values help to determine whether a reaction is favorable (exergonic) and to predict the equilibrium position for reversible reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Diethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2,5-Diethoxybenzaldehyde provides a precise count of the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the protons of the two ethoxy groups.

The aldehydic proton (-CHO) is the most deshielded proton in the molecule due to the strong electron-withdrawing nature of the carbonyl group. It typically appears as a sharp singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.5 ppm. Its integration value corresponds to a single proton.

The aromatic region displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-donating ethoxy groups and the electron-withdrawing aldehyde group. The proton at position 6 (H-6), being ortho to the aldehyde, is expected to be the most downfield of the aromatic protons. The proton at position 3 (H-3), ortho to an ethoxy group, and the proton at position 4 (H-4), situated between the two ethoxy groups, will appear further upfield. The coupling patterns are also predictable: H-3 appears as a doublet, coupling only to H-4. H-4 appears as a doublet of doublets, coupling to both H-3 and H-6. H-6 appears as a doublet, coupling to H-4.

The two ethoxy groups (-OCH₂CH₃) give rise to two sets of signals. The methylene (B1212753) protons (-OCH₂) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet, coupling with the methylene protons. The chemical shifts for these ethoxy groups are expected to be slightly different due to their different positions relative to the aldehyde group (ortho vs. meta).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Predicted values are based on the analysis of similar structures and known substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CHO | ~10.4 | Singlet (s) | - | 1H |

| H-6 | ~7.3-7.5 | Doublet (d) | ~3.0 | 1H |

| H-4 | ~7.1-7.2 | Doublet of Doublets (dd) | ~9.0, ~3.0 | 1H |

| H-3 | ~6.9-7.0 | Doublet (d) | ~9.0 | 1H |

| OCH₂ (C2) | ~4.1 | Quartet (q) | ~7.0 | 2H |

| OCH₂ (C5) | ~4.0 | Quartet (q) | ~7.0 | 2H |

| CH₃ (C2) | ~1.4 | Triplet (t) | ~7.0 | 3H |

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure. The chemical shifts provide insight into the electronic environment of each carbon.

The carbonyl carbon (-CHO) is highly deshielded and appears furthest downfield, typically in the range of δ 190-195 ppm. The aromatic carbons show a range of chemical shifts based on their substitution. The carbons bearing the ethoxy groups (C-2 and C-5) are shielded and appear around δ 150-160 ppm. The carbon attached to the aldehyde group (C-1) is also significantly downfield. The remaining aromatic carbons (C-3, C-4, C-6) appear in the typical aromatic region of δ 110-130 ppm. The methylene carbons (-OCH₂) of the ethoxy groups are found around δ 64-65 ppm, while the terminal methyl carbons (-CH₃) are the most shielded, appearing upfield around δ 14-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of 2,5-dimethoxybenzaldehyde (B135726) and known substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~191 |

| C-2 | ~158 |

| C-5 | ~154 |

| C-1 | ~125 |

| C-6 | ~118 |

| C-4 | ~116 |

| C-3 | ~114 |

| OCH₂ (C2) | ~64.5 |

| OCH₂ (C5) | ~64.2 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space connectivities. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-4 with H-6, confirming their positions on the aromatic ring. It would also show a clear correlation between the -OCH₂- protons and the -CH₃ protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. github.io An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the aldehydic proton signal at ~10.4 ppm would show a cross-peak to the carbonyl carbon at ~191 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is crucial for piecing together the molecular framework and confirming the substitution pattern. Key expected HMBC correlations for this compound would include:

The aldehydic proton showing correlations to C-1, C-2, and C-6.

The methylene (-OCH₂-) protons of the C-2 ethoxy group correlating with C-2 and C-3.

The H-6 proton showing correlations to C-1, C-2, and C-4. These long-range correlations provide definitive proof of the connectivity between the aldehyde, the ethoxy groups, and the specific carbons of the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.

An IR spectrum provides a characteristic fingerprint of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group appears in the range of 1670-1700 cm⁻¹. This frequency is typical for an aromatic aldehyde, where conjugation with the benzene ring slightly lowers the stretching frequency compared to an aliphatic aldehyde.

C-H Stretches: Aromatic C-H stretching vibrations are observed as a series of medium-intensity bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the ethoxy groups appears as strong bands between 2850-2950 cm⁻¹. A diagnostically important, though often weaker, pair of bands for the aldehyde C-H stretch can be found around 2720 cm⁻¹ and 2820 cm⁻¹.

C-O Stretches: Strong absorptions corresponding to the aryl-alkyl ether C-O stretching vibrations are expected in the 1200-1250 cm⁻¹ region.

C=C Stretches: Aromatic carbon-carbon stretching vibrations within the benzene ring typically give rise to medium-intensity bands between 1450-1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aldehyde C-H Stretch | ~2720, ~2820 | Medium-Weak |

| C=O Stretch (Aldehyde) | 1670 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. ias.ac.in It relies on the inelastic scattering of monochromatic light.

C=O Stretch: The carbonyl stretching mode also appears in the Raman spectrum, typically with medium intensity, in the 1670-1700 cm⁻¹ range.

Aromatic Ring Modes: Ring breathing modes of the aromatic system are often strong in the Raman spectrum and manifest as absorptions between 1000-1050 cm⁻¹. Aromatic C=C stretching modes also appear strongly at 1580-1600 cm⁻¹.

C-H Bending: Carbon-hydrogen bending vibrations contribute medium-intensity bands at 1150-1200 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive profile of the vibrational modes within this compound, confirming the presence of the key aldehyde, ether, and substituted aromatic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is primarily dictated by the transitions of electrons in the π-system of the benzene ring and the carbonyl group. The presence of auxochromic ethoxy groups and a chromophoric aldehyde group on the benzene ring significantly influences the absorption characteristics.

The electronic spectrum of this compound typically displays absorptions arising from two main types of transitions: π → π* and n → π*. libretexts.orgmasterorganicchemistry.com

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chpharmatutor.org In benzaldehyde (B42025) derivatives, these transitions are responsible for the strong absorption bands observed in the UV region. The extended conjugation between the benzene ring and the carbonyl group, along with the electron-donating effect of the two ethoxy groups, shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. For benzaldehyde itself, a strong π → π* transition is typically observed around 245-250 nm. researchgate.net The addition of ethoxy groups is expected to shift this peak to a longer wavelength.

n → π Transitions:* These are lower-energy transitions that involve the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. masterorganicchemistry.comuzh.ch These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths, often in the 270-300 nm region for simple aromatic aldehydes. masterorganicchemistry.com This transition is formally "forbidden" by symmetry rules, which accounts for its low intensity. usp.br

The solvent used can also influence the position of these absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) in the n → π* transition due to the stabilization of the non-bonding orbital.

| Electronic Transition | Typical Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity, ε) | Associated Molecular Orbitals |

|---|---|---|---|

| π → π | ~250 - 280 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) | Benzene ring and Carbonyl π system |

| n → π | ~280 - 320 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) | Carbonyl group non-bonding electrons |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₁H₁₄O₃, molecular weight 194.23 g/mol ), the mass spectrum provides a clear molecular ion peak and a characteristic fragmentation pattern.

Under electron ionization (EI), aromatic aldehydes typically show a prominent molecular ion peak (M⁺), which for this compound would be observed at m/z = 194. nptel.ac.in The stability of the aromatic ring contributes to the intensity of this peak.

The fragmentation of this compound is governed by the cleavage of bonds adjacent to the carbonyl group and the ethoxy substituents. Key fragmentation pathways include:

α-Cleavage: The loss of a hydrogen radical from the aldehyde group is a common fragmentation for aromatic aldehydes, leading to a strong peak at [M-1]⁺ (m/z = 193). arizona.eduwhitman.edumiamioh.edu Another α-cleavage involves the loss of the entire formyl group (•CHO), resulting in a fragment at [M-29]⁺ (m/z = 165). arizona.edulibretexts.org

Cleavage of Ethoxy Groups: The side chains are also prone to fragmentation. Loss of an ethyl radical (•CH₂CH₃) from an ethoxy group would produce a fragment at [M-29]⁺ (m/z = 165). The subsequent loss of carbon monoxide (CO) from this ion can lead to a fragment at m/z = 137. Loss of ethylene (B1197577) (C₂H₄) via a rearrangement process from an ethoxy group is also possible, leading to a peak at [M-28]⁺ (m/z = 166).

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 193 | [M-H]⁺ | Loss of •H from aldehyde |

| 166 | [M-C₂H₄]⁺• | Loss of ethylene from an ethoxy group |

| 165 | [M-CHO]⁺ or [M-C₂H₅]⁺ | Loss of formyl radical or ethyl radical |

| 137 | [M-C₂H₅-CO]⁺ | Loss of ethyl radical followed by CO |

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The unambiguous structural elucidation of this compound is achieved through the synergistic integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and confirmatory characterization of the molecule.

UV-Vis spectroscopy confirms the presence of the conjugated π-electron system, which includes the benzene ring and the carbonyl group. The positions and intensities of the absorption maxima for the π → π* and n → π* transitions are consistent with a benzaldehyde structure bearing electron-donating substituents.

Mass spectrometry provides the exact molecular weight (194.23 g/mol ) and elemental formula (C₁₁H₁₄O₃). The fragmentation pattern, including the characteristic [M-1]⁺ and [M-29]⁺ peaks, corroborates the presence of an aldehyde functional group and ethoxy side chains, allowing for the mapping of the compound's constituent parts.

X-ray crystallography offers the ultimate proof of structure by mapping the precise spatial arrangement of every atom in the solid state. It confirms the connectivity of the atoms—a benzaldehyde core with two ethoxy groups at the C2 and C5 positions—and provides detailed metric parameters (bond lengths and angles). Furthermore, it reveals the nature of the intermolecular forces that govern the compound's solid-state packing.

By combining these techniques, a complete and unequivocal picture of this compound is established. UV-Vis identifies the electronic nature, MS confirms the mass and fragmentation, and X-ray crystallography defines the exact three-dimensional structure, leaving no ambiguity as to the compound's identity and constitution.

Computational Chemistry and Theoretical Investigations of 2,5 Diethoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the computational study of organic molecules. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for predicting molecular properties. nih.govq-chem.com For 2,5-Diethoxybenzaldehyde, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p) to ensure reliable results for geometry, energy, and electronic structure. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest possible potential energy. nih.gov

For a molecule like this compound, which possesses several rotatable single bonds (C-C and C-O bonds of the ethoxy and aldehyde groups), a conformational analysis is crucial. This analysis involves identifying various stable conformers (rotational isomers) and determining their relative energies. The presence of the two ethoxy groups and the aldehyde group allows for multiple low-energy conformations, which can be influenced by steric hindrance and intramolecular interactions. Computational methods are employed to locate these conformers and identify the global minimum—the most stable conformation—which is essential for subsequent calculations of other molecular properties. nii.ac.jpufms.br

Table 1: Illustrative Conformational Analysis Data for this compound This table is an example of typical data obtained from a conformational analysis and is not based on experimental or calculated values for this specific molecule.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population at 298.15 K (%) |

|---|---|---|---|

| Conformer A (Global Minimum) | 0.00 | C1-C2-O-C: ~0; C4-C5-O-C: ~180 | 65.3 |

| Conformer B | 0.85 | C1-C2-O-C: ~180; C4-C5-O-C: ~180 | 21.1 |

| Conformer C | 1.50 | C1-C2-O-C: ~0; C4-C5-O-C: ~0 | 13.6 |

Once the optimized geometry is obtained, its electronic structure can be analyzed in detail. Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmsu.edu

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. mdpi.com Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and oxygen atoms, while the LUMO is likely centered on the electron-withdrawing aldehyde group. ucsb.edulibretexts.org

Table 2: Illustrative FMO Analysis Data for this compound This table presents a typical set of results from an FMO analysis and does not represent actual calculated values.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra, can help confirm the proposed molecular structure and assign specific signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. These frequencies correspond to the peaks in an infrared (IR) spectrum. Calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and anharmonicity, improving agreement with experimental results. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.net This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often related to transitions between frontier orbitals.

Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data This table is a hypothetical example illustrating how theoretical predictions are compared with experimental data.

| Spectroscopic Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 190.5 ppm | 189.8 ppm |

| ¹H NMR (CHO) | 10.3 ppm | 10.4 ppm |

| IR Frequency (C=O stretch) | 1715 cm⁻¹ (scaled) | 1695 cm⁻¹ |

| UV-Vis λmax (π → π*) | 310 nm | 315 nm |

Reaction Mechanism Modeling and Energetics

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its transformation into other valuable compounds.

Understanding a chemical reaction requires mapping its potential energy surface (PES), which describes the energy of the system as a function of the positions of its atoms. Key points on the PES include local minima, corresponding to reactants, products, and stable intermediates, and saddle points, which represent transition states. u-szeged.hu

A transition state (TS) is the highest energy point along the lowest energy path between a reactant and a product. Identifying the precise geometry and energy of the TS is crucial for understanding the reaction mechanism. Various computational algorithms are used to locate these unstable structures, and their identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the stationary points (reactants, products, and transition states) on the PES have been located and characterized, key kinetic and thermodynamic parameters for the reaction can be calculated.

Thermodynamic Parameters: From the computed energies and vibrational frequencies, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. nih.gov A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: The activation energy (Ea) of a reaction is determined by the energy difference between the reactants and the transition state. According to transition state theory, this energy barrier is the primary determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. These calculations can help predict how changes in molecular structure or reaction conditions will affect the reaction speed. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as solvents.

While specific MD simulation studies on this compound are not extensively available in the public domain, the dynamic behavior can be inferred from studies on analogous molecules, such as anisaldehyde and other substituted benzaldehydes. For this compound, the key dynamic features of interest would be the rotational dynamics of the ethoxy and aldehyde groups and how these motions are influenced by different solvent environments.

The conformational landscape of this compound is primarily defined by the torsion angles of the two ethoxy groups and the aldehyde group relative to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. It is expected that the molecule will exhibit a preferred planar conformation for the aldehyde group to maximize conjugation with the aromatic ring, while the ethoxy groups will have more rotational freedom.

Solvent effects play a crucial role in the dynamic behavior of this compound. The nature of the solvent can significantly influence the conformational equilibrium and the kinetics of conformational transitions. In polar solvents, such as water or ethanol (B145695), the formation of hydrogen bonds between the solvent and the oxygen atoms of the ethoxy and aldehyde groups would stabilize certain conformations and hinder rotational motion. In contrast, nonpolar solvents, like hexane (B92381) or toluene, would have a less pronounced effect on the conformational dynamics, allowing for greater flexibility.

The following table summarizes the expected influence of different solvent types on the dynamic behavior of this compound, as would be investigated by molecular dynamics simulations.

| Solvent Type | Expected Interactions | Predicted Effects on Dynamic Behavior |

| Polar Protic | Hydrogen bonding with ethoxy and aldehyde oxygen atoms. | Stabilization of specific conformations, increased rotational barriers for ethoxy and aldehyde groups, reduced conformational flexibility. |

| Polar Aprotic | Dipole-dipole interactions. | Moderate influence on conformational preferences, some restriction of rotational motion compared to nonpolar solvents. |

| Nonpolar | Van der Waals interactions. | Minimal specific interactions, higher conformational flexibility, lower rotational energy barriers. |

These simulations would provide a detailed picture of how solvent molecules arrange around the solute and how these solvent shells influence the intramolecular dynamics of this compound.

Structure-Reactivity Relationships Derived from Computational Approaches

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For 2,5-dimethoxybenzaldehyde (B135726), DFT calculations at the B3LYP/6-311G(d,p) level of theory have determined the HOMO and LUMO energies youtube.com. These values provide a good approximation for this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -5.93 | Primarily localized on the benzene ring and the oxygen atoms of the alkoxy groups, indicating these are the primary sites for electrophilic attack. |

| LUMO | -1.81 | Mainly distributed over the aldehyde group and the benzene ring, suggesting these are the likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | 4.12 | This relatively large energy gap indicates high kinetic stability and low chemical reactivity. |

Global reactivity descriptors, also derived from DFT calculations, offer further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Descriptor | Value (eV) | Interpretation |

| Electronegativity (χ) | 3.87 | Represents the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.06 | Measures the resistance to change in electron distribution; a higher value indicates greater stability. |

| Global Electrophilicity (ω) | 3.63 | Quantifies the electrophilic nature of the molecule. |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites. For 2,5-dimethoxybenzaldehyde, the MEP map shows that the most negative potential (red regions) is located around the oxygen atom of the carbonyl group, making it the most likely site for electrophilic attack youtube.com. The regions of positive potential (blue regions) are found around the hydrogen atoms, particularly the aldehydic proton.

Applications of 2,5 Diethoxybenzaldehyde in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

In the field of organic synthesis, 2,5-Diethoxybenzaldehyde serves as a crucial starting material and intermediate. The reactivity of its aldehyde group, combined with the electronic effects of the two electron-donating ethoxy groups on the aromatic ring, allows for its participation in a wide array of chemical transformations. This versatility enables chemists to construct complex molecular architectures from a relatively simple precursor.

Synthesis of Advanced Heterocyclic Scaffolds (e.g., Chromone (B188151) Derivatives)

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly those containing oxygen. One notable application is in the creation of the chromone (1-benzopyran-4-one) framework, a privileged structure found in many pharmacologically active compounds. ijrpc.com The synthesis of chromone derivatives can be achieved through several pathways where the benzaldehyde (B42025) derivative plays a key role.

One common strategy is the Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone (B1195853) and an aromatic aldehyde like this compound. This reaction forms a chalcone (B49325) intermediate, which subsequently undergoes oxidative cyclization to yield the final flavone (B191248) or chromone structure. The 2,5-diethoxy substitution pattern on the benzaldehyde becomes a key feature of the resulting heterocyclic product, influencing its biological and physical properties.

| Step | Reaction Type | Reactants | Key Intermediate | Final Product Core |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2-Hydroxyacetophenone derivative + this compound | Substituted Chalcone | Chromone/Flavone Scaffold |

| 2 | Oxidative Cyclization | Substituted Chalcone | - |

Precursor for Substituted Phenethylamines and Related Aromatic Compounds

The 2,5-dialkoxy substitution pattern is a cornerstone for a major class of psychoactive compounds known as substituted phenethylamines. nih.gov The closely related analog, 2,5-dimethoxybenzaldehyde (B135726), is a well-documented precursor for the synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its derivatives. safrole.com By chemical analogy, this compound serves as the direct precursor for 2,5-diethoxyphenethylamine.

The typical synthetic route is a two-step process. It begins with a condensation reaction, such as the Henry reaction, where this compound reacts with nitromethane (B149229) in the presence of a base. This step forms a carbon-carbon bond and yields the intermediate 1-(2,5-diethoxyphenyl)-2-nitroethene. The subsequent step involves the reduction of the nitro group to a primary amine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to produce the final 2,5-diethoxyphenethylamine. This product can then be further modified to create a wide range of related aromatic compounds. nih.govnih.gov

Utilization in Multistep Organic Synthesis Pathways

The utility of this compound extends to its role as a versatile building block in various multistep organic syntheses. trine.edu Its aldehyde functionality is a gateway for numerous transformations that allow for molecular elaboration. The synthesis of phenethylamines, as described previously, is a clear example of a multistep pathway where the aldehyde is first converted into a nitroalkene and then reduced. youtube.com

Beyond this, the compound can participate in other fundamental organic reactions:

Wittig Reaction : Reaction with phosphorus ylides converts the aldehyde group into an alkene, enabling the synthesis of stilbene (B7821643) derivatives and other conjugated systems. bloomtechz.com

Grignard Addition : The electrophilic carbon of the aldehyde readily reacts with Grignard reagents, leading to the formation of secondary alcohols, which are themselves valuable intermediates for further synthesis. bloomtechz.com

Reductive Amination : A direct conversion of the aldehyde to an amine can be achieved by reacting it with an amine (like ammonia (B1221849) or a primary amine) and a reducing agent, providing an alternative route to substituted benzylamines. bloomtechz.com

These reactions highlight how this compound can be strategically employed at the start of a synthetic sequence to introduce the 2,5-diethoxyphenyl moiety into a target molecule that is built up through several subsequent steps.

Polymer Chemistry and Advanced Materials Development

In the realm of materials science, this compound and its derivatives are explored for their potential in creating advanced polymers and functional nanomaterials. The aromatic core and reactive functional groups allow this compound to be incorporated into larger macromolecular structures, imparting unique characteristics.

Monomer for Specialty Polymer Synthesis with Unique Properties

While not a conventional monomer for large-scale commodity plastics, this compound can be used as a specialty monomer or a precursor to one in the synthesis of polymers with tailored properties. bloomtechz.com The presence of the dialkoxybenzene unit can influence the final polymer's characteristics, such as solubility, thermal stability, and optoelectronic properties. academie-sciences.fr

For example, it can be used in condensation polymerization reactions. One such application is in the synthesis of phenol-formaldehyde type resins, where it can react with phenol (B47542) or its derivatives under acidic or basic conditions to form a cross-linked network polymer. ksu.edu.sa The ethoxy groups would remain as pendant groups on the polymer backbone, increasing its solubility in organic solvents and modifying its mechanical properties compared to standard resins. Furthermore, chemical modification of the aldehyde group can transform the molecule into a monomer suitable for other polymerization techniques, such as converting it into a styrenic or acrylic monomer.

| Polymerization Type | Role of this compound | Potential Polymer Class | Properties Imparted by Monomer |

|---|---|---|---|

| Step-Growth (Condensation) | Direct Monomer | Phenolic Resins, Polyesters | Increased solubility, altered thermal stability, modified refractive index |

| Chain-Growth (Addition) | Monomer Precursor | Substituted Polystyrenes, Polyacrylates | Enhanced optical properties, functional handles for post-polymerization modification |

| - | Polymer Modifier | Various | Introduction of specific functionalities, tuning of surface properties |

Fabrication of Functionalized Nanoparticles and Nanostructures

This compound can serve as a precursor for ligands used in the synthesis and stabilization of functionalized nanoparticles. mdpi.com While the aldehyde itself may not directly bind strongly to nanoparticle surfaces, it can be readily converted into functional groups that do, such as thiols, carboxylic acids, or amines. These groups act as powerful anchoring points to the surface of metal or metal oxide nanoparticles (e.g., gold, iron oxide), a process known as surface functionalization or capping.

A typical strategy involves a multistep process:

Ligand Synthesis : The aldehyde group of this compound is chemically transformed into a desired anchoring group. For instance, reduction to an alcohol followed by conversion to a thiol creates a ligand with a strong affinity for gold surfaces.

Nanoparticle Capping : This synthesized ligand is introduced during the formation of nanoparticles. The anchoring group binds to the nanoparticle surface, and the 2,5-diethoxyphenyl moiety forms a protective organic layer around the inorganic core.

This capping layer serves multiple critical functions: it prevents the nanoparticles from aggregating, controls their growth and final size, and determines their solubility and interaction with the surrounding medium (e.g., making them soluble in organic solvents). mdpi.com The specific properties of the 2,5-diethoxyphenyl group can thus be imparted to the nanoparticle surface.

Development of Optoelectronic and Functional Materials

The molecular architecture of this compound, featuring an electron-donating alkoxy-substituted aromatic ring and a reactive aldehyde group, makes it a promising precursor for the synthesis of novel optoelectronic and functional materials. The electron-rich nature of the benzene (B151609) ring, enhanced by the two ethoxy groups, can be exploited in the design of organic chromophores and polymers with tailored electronic properties. While direct applications of this compound in this field are an emerging area of research, its structural motifs are found in various classes of materials known for their optoelectronic activity.

The aldehyde functionality serves as a versatile handle for incorporating the 2,5-diethoxyphenyl unit into larger conjugated systems, such as polymers and dendrimers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of the alkoxy groups can enhance the solubility and processability of the resulting materials, which is a crucial aspect for their fabrication into thin films and devices. Furthermore, the electronic character of the 2,5-diethoxyphenyl moiety can influence the HOMO and LUMO energy levels of the final material, thereby tuning its light absorption and emission properties.

Research in the broader field of alkoxy-substituted benzaldehydes has demonstrated their utility in creating materials with interesting photophysical properties. For instance, polymers incorporating similar structural units have been investigated for their fluorescence and charge-transport characteristics. The specific substitution pattern of this compound is expected to impart a unique combination of electronic and steric effects that can be harnessed for the development of next-generation organic electronic materials.

Interactive Table: Potential Optoelectronic Applications of Materials Derived from this compound

| Application Area | Potential Role of this compound Moiety | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive polymers or small molecules. | High photoluminescence quantum yield, tunable emission color, good charge carrier mobility. |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. | Broad absorption spectrum, suitable energy levels for efficient charge separation. |

| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymers. | High charge carrier mobility, good environmental stability. |

| Chemical Sensors | Functional unit in fluorescent or colorimetric sensors. | Sensitivity and selectivity towards specific analytes. |

Ligand Design and Coordination Chemistry for Catalysis

Synthesis of Schiff Base Ligands for Metal Complexes

This compound is a valuable precursor for the synthesis of Schiff base ligands, which are a prominent class of chelating agents in coordination chemistry. The reaction of the aldehyde group of this compound with the primary amino group of various amines leads to the formation of an imine or azomethine (-C=N-) bond, which is characteristic of Schiff bases. These ligands are often polydentate, meaning they can bind to a metal ion through multiple donor atoms, typically nitrogen, oxygen, or sulfur.